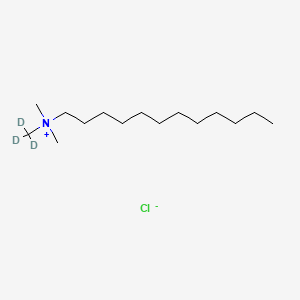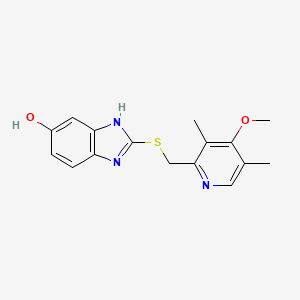
5-O-Desmethyl Omeprazole Sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-O-Desmethyl Omeprazole Sulfide is a significant sulfide derivative of omeprazole, a well-known gastric proton pump inhibitor. This compound plays a crucial role in the regulation of gastric acid secretion and has been extensively studied for its biochemical and physiological effects .
作用机制
Target of Action
The primary target of 5-O-Desmethyl Omeprazole Sulfide is the H+/K+ ATPase enzyme in the parietal cells . This enzyme, also known as the gastric proton pump, is responsible for the final step in the production of gastric acid .
Mode of Action
This compound functions as a proton pump inhibitor . It binds to the H+/K+ ATPase enzyme and effectively impedes its activity . This inhibition leads to a reduction in gastric acid secretion .
Biochemical Pathways
The core function of this compound revolves around its inhibitory action upon the gastric proton pump . By reducing the production of gastric acid, it affects the physiological dynamics of the gastrointestinal tract . The intricate regulation of gastric acid secretion is thus influenced .
Pharmacokinetics
In vitro experiments in human liver microsomes demonstrated that the formation of the hydroxy and 5-O-desmethyl metabolites of esomeprazole is via cytochrome P450 (CYP) 2C19, whereas that of the sulphone metabolite is via CYP3A4 . Esomeprazole is 97% bound to plasma proteins . In normal (extensive) metabolisers with regard to CYP2C19, esomeprazole is metabolised more slowly than omeprazole, resulting in a higher area under the concentration-time curve (AUC) after administration of the same dose .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the reduction of gastric acid production . By inhibiting the activity of the gastric proton pump, a pivotal entity responsible for orchestrating the secretion of gastric acid, a reduction in the production of gastric acid is achieved .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of metabolism can be lower in patients with a severe deficit in their liver function .
生化分析
Biochemical Properties
The core function of 5-O-Desmethyl Omeprazole Sulfide revolves around its inhibitory action upon the gastric proton pump . This proton pump is a pivotal entity responsible for orchestrating the secretion of gastric acid . By binding to this proton pump and effectively impeding its activity, a reduction in the production of gastric acid is achieved .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on gastric acid secretion . By inhibiting the gastric proton pump, it reduces the production of gastric acid, which can influence various cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the gastric proton pump . This binding effectively impedes the activity of the pump, leading to a reduction in the production of gastric acid .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 5-O-Desmethyl Omeprazole Sulfide involves the oxidation of 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole. This reaction is typically carried out in an organic solvent with an oxidizing agent in the presence of a titanium complex and optionally in the presence of a base .
Industrial Production Methods: Industrial production methods for this compound often involve the use of bio-oxidation processes. For instance, resting cells of Rhodococcus rhodochrous ATCC 4276 mutant QZ-3 can be used to catalyze the bio-oxidation of omeprazole sulfide in a chloroform-water biphasic system .
化学反应分析
Types of Reactions: 5-O-Desmethyl Omeprazole Sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products: The major products formed from these reactions include various metabolites of omeprazole, such as 5-O-Desmethyl Omeprazole and other related compounds .
科学研究应用
5-O-Desmethyl Omeprazole Sulfide has versatile applications in scientific research:
Chemistry: It is used as a tool to study the intricate orchestration of gastric acid secretion.
Biology: It helps in understanding the physiological dynamics of the gastrointestinal tract.
Medicine: It plays a role in drug metabolism and pharmacokinetics studies.
Industry: It is used in the development of new proton pump inhibitors and other related pharmaceuticals
相似化合物的比较
Omeprazole: The parent compound from which 5-O-Desmethyl Omeprazole Sulfide is derived.
Esomeprazole: The (S)-isomer of omeprazole, known for its stereoselective metabolism.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Uniqueness: this compound is unique due to its specific inhibitory action on the gastric proton pump and its role as a metabolite of omeprazole, providing insights into the drug’s metabolism and pharmacokinetics .
属性
IUPAC Name |
2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-9-7-17-14(10(2)15(9)21-3)8-22-16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPIOBRWGYAHRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
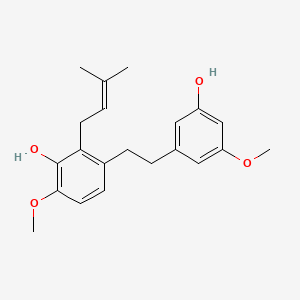
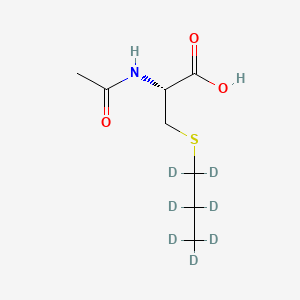
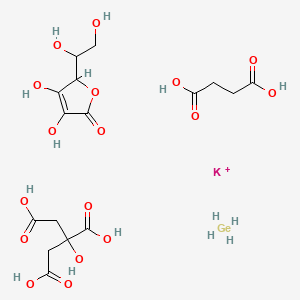
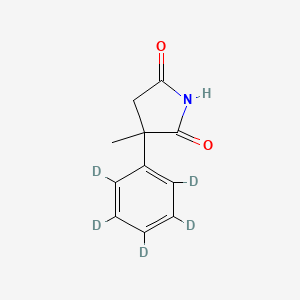
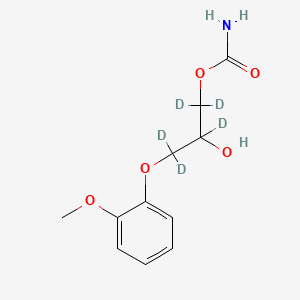
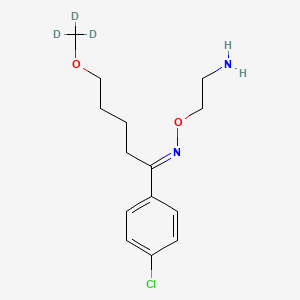
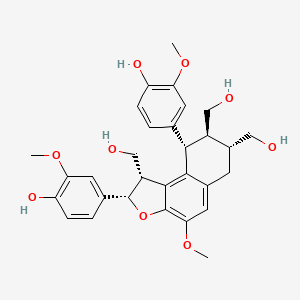
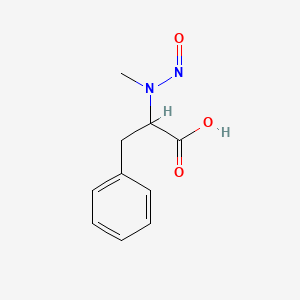
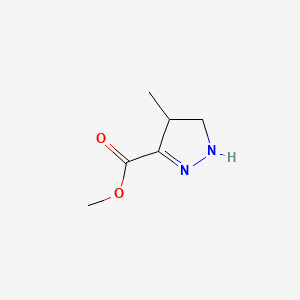
![2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B564691.png)
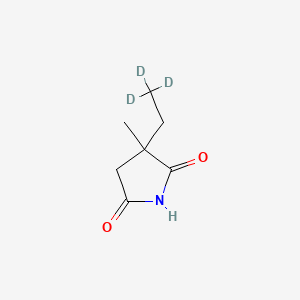
![3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid](/img/structure/B564697.png)

